molecular formula C8H9ClN4 B6284961 2-chloro-9-ethyl-8-methyl-9H-purine CAS No. 1044770-64-0

2-chloro-9-ethyl-8-methyl-9H-purine

Katalognummer: B6284961
CAS-Nummer: 1044770-64-0
Molekulargewicht: 196.64 g/mol
InChI-Schlüssel: GZSHFEJAIWJYNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-9-ethyl-8-methyl-9H-purine is a chemical compound with the molecular formula C8H9ClN4 and a molecular weight of 196.63686 g/mol . It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly in the structure of DNA and RNA.

Vorbereitungsmethoden

The synthesis of 2-chloro-9-ethyl-8-methyl-9H-purine involves several steps. One common method starts with the condensation of 2,6-dichloro-9H-purine with an amino alcohol in the presence of triethylamine at 120°C for 24 hours under a nitrogen atmosphere . This reaction yields 3-(2-chloro-9H-purin-6-ylamino)-propan-1-ol, which can be further modified to obtain the desired compound.

Analyse Chemischer Reaktionen

2-chloro-9-ethyl-8-methyl-9H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents, although specific conditions and products depend on the reagents used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Wissenschaftliche Forschungsanwendungen

2-chloro-9-ethyl-8-methyl-9H-purine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-chloro-9-ethyl-8-methyl-9H-purine involves its interaction with molecular targets such as enzymes or nucleic acids. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds that can interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-chloro-9-ethyl-8-methyl-9H-purine can be compared with other purine derivatives, such as:

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-9-ethyl-8-methyl-9H-purine involves the chlorination of 9-ethyl-8-methylguanine followed by a cyclization reaction to form the final product.", "Starting Materials": [ "9-ethyl-8-methylguanine", "Chlorine gas", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 9-ethyl-8-methylguanine in water and add chlorine gas slowly with stirring to obtain 2-chloro-9-ethyl-8-methylguanine.", "Step 2: Add sodium hydroxide to the reaction mixture to adjust the pH to 8-9.", "Step 3: Heat the reaction mixture to 80-90°C for 2-3 hours to induce cyclization and form 2-chloro-9-ethyl-8-methyl-9H-purine.", "Step 4: Cool the reaction mixture and adjust the pH to 1-2 using hydrochloric acid.", "Step 5: Filter the precipitated product and wash with water to obtain the final product." ] }

CAS-Nummer

1044770-64-0

Molekularformel

C8H9ClN4

Molekulargewicht

196.64 g/mol

IUPAC-Name

2-chloro-9-ethyl-8-methylpurine

InChI

InChI=1S/C8H9ClN4/c1-3-13-5(2)11-6-4-10-8(9)12-7(6)13/h4H,3H2,1-2H3

InChI-Schlüssel

GZSHFEJAIWJYNY-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=NC2=CN=C(N=C21)Cl)C

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.